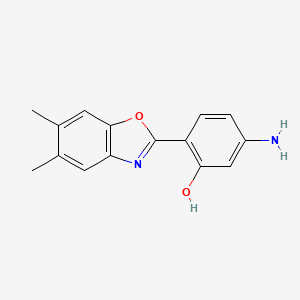

5-Amino-2-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Amino-2-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenol is a chemical compound with the empirical formula C13H10N2O2 . It has a molecular weight of 226.23 .

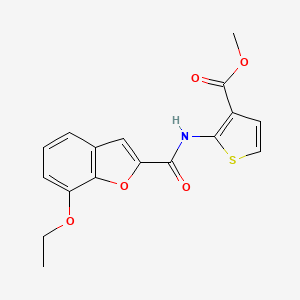

Molecular Structure Analysis

The molecular structure of this compound is based on structures generated from information available in databases . The SMILES string representation of the molecule isNc1ccc(c(O)c1)-c2nc3ccccc3o2 .

Wissenschaftliche Forschungsanwendungen

Synthesis and Photophysical Characteristics

5-Amino-2-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenol and its derivatives have been synthesized and studied for their photophysical properties. These compounds exhibit excited state intra-molecular proton transfer (ESIPT) pathway characteristics, including single absorption and dual emission features. They have been characterized using techniques such as FT-IR, 1H NMR, 13C NMR, and mass spectral analysis, demonstrating their potential in the development of fluorescent materials (Padalkar et al., 2011).

Antimicrobial Activity

Research on novel 2-substituted benzimidazole, benzoxazole, and benzothiazole derivatives, including this compound, has highlighted their antimicrobial potential. These compounds were synthesized and tested for their in vitro antibacterial and antifungal activities against pathogens like Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus niger. The studies demonstrated their efficacy as antimicrobial agents, suggesting their utility in medical and pharmaceutical applications (Padalkar et al., 2016).

Advanced Corrosion-Resistant Coatings

The compound has also found application in the synthesis of electroactive aniline-dimer-based benzoxazines for corrosion-resistant coatings. The development of high-performance electroactive benzoxazine monomers, incorporating aniline dimer structures for enhanced redox activity, has been reported. These materials exhibit outstanding corrosion resistance, making them suitable for protective coatings in various industrial applications (Li et al., 2018).

Wirkmechanismus

Target of Action

Benzoxazole, a core structure in this compound, is known to exhibit a broad range of biological activities, including anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects . These activities suggest that the compound may interact with multiple targets, potentially including enzymes, receptors, or other proteins involved in these biological processes.

Mode of Action

For instance, some benzoxazole derivatives inhibit enzymes by binding to their active sites, while others may interact with cell membrane receptors to modulate cellular signaling pathways .

Biochemical Pathways

These could include pathways involved in inflammation, oxidative stress, cell proliferation, and microbial growth .

Result of Action

Based on the known biological activities of benzoxazole derivatives, this compound may exert effects such as inhibition of microbial growth, reduction of inflammation, and modulation of cell proliferation .

Eigenschaften

IUPAC Name |

5-amino-2-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2/c1-8-5-12-14(6-9(8)2)19-15(17-12)11-4-3-10(16)7-13(11)18/h3-7,18H,16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSAWHNWSRZWUGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)OC(=N2)C3=C(C=C(C=C3)N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(2-ethylphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2770603.png)

![3-(4-methoxyphenyl)-1-(2-oxo-2-phenylethyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2770606.png)

![N-cyclopentyl-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2770608.png)

![2-(benzo[d]isoxazol-3-yl)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2770610.png)

![2-[1-(2-fluorophenyl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid](/img/structure/B2770611.png)

![4-[(3,4-Dimethylphenyl)amino]-6-methylquinoline-2-carboxylic acid](/img/structure/B2770618.png)